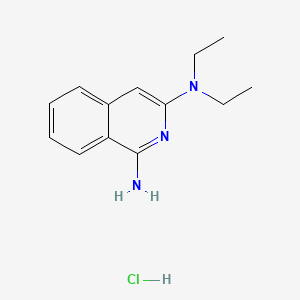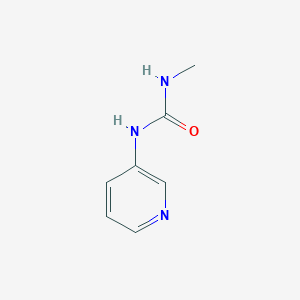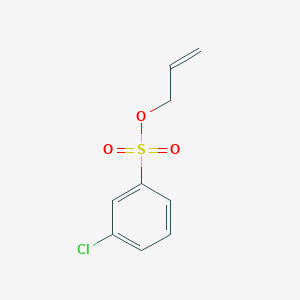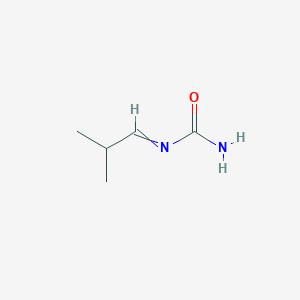
lithium;methoxyethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium methoxyethyne is a compound that combines lithium, a highly reactive alkali metal, with methoxyethyne, an organic molecule containing a methoxy group attached to an ethyne (acetylene) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium methoxyethyne typically involves the reaction of lithium acetylide with methanol. The reaction proceeds as follows:
LiC≡CH+CH3OH→LiC≡C-OCH3+H2
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of lithium acetylide. The reaction mixture is usually stirred at room temperature until the evolution of hydrogen gas ceases, indicating the completion of the reaction.
Industrial Production Methods
Industrial production of lithium methoxyethyne may involve the use of advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The process would involve the careful handling of lithium acetylide and methanol, with strict control over reaction conditions to prevent side reactions and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
Lithium methoxyethyne can undergo various types of chemical reactions, including:
Oxidation: Lithium methoxyethyne can be oxidized to form lithium methoxyacetate.
Reduction: The compound can be reduced to form lithium methoxyethane.
Substitution: Lithium methoxyethyne can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.
Major Products
Oxidation: Lithium methoxyacetate
Reduction: Lithium methoxyethane
Substitution: Various substituted methoxyethyne derivatives
Aplicaciones Científicas De Investigación
Lithium methoxyethyne has several scientific research applications, including:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of lithium methoxyethyne involves its ability to participate in various chemical reactions due to the presence of the reactive lithium and methoxyethyne groups. The lithium atom can act as a strong nucleophile, while the methoxyethyne group can undergo addition and substitution reactions. These properties make lithium methoxyethyne a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Lithium acetylide: Similar in reactivity but lacks the methoxy group.
Methoxyethyne: Contains the methoxyethyne group but lacks the lithium atom.
Lithium methoxide: Contains lithium and methoxy groups but lacks the ethyne backbone.
Uniqueness
Lithium methoxyethyne is unique due to the combination of lithium’s reactivity and the functional versatility of the methoxyethyne group. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Conclusion
Lithium methoxyethyne is a compound with significant potential in various scientific and industrial applications. Its unique combination of lithium and methoxyethyne groups allows for diverse chemical reactivity and versatility in synthetic chemistry. Further research into its properties and applications could lead to new advancements in materials science, pharmaceuticals, and other fields.
Propiedades
Número CAS |
36677-82-4 |
|---|---|
Fórmula molecular |
C3H3LiO |
Peso molecular |
62.0 g/mol |
Nombre IUPAC |
lithium;methoxyethyne |
InChI |
InChI=1S/C3H3O.Li/c1-3-4-2;/h2H3;/q-1;+1 |
Clave InChI |
IXWZSIDKMOQNDL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].COC#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![14-propyl-14H-dibenzo[a,j]xanthene](/img/structure/B14675260.png)
![1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane](/img/structure/B14675261.png)



![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-phenylmethanimine](/img/structure/B14675277.png)
![[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]acetyl chloride](/img/structure/B14675283.png)
stannane](/img/structure/B14675285.png)
![N,N-diethyl-4-[(4-methoxyphenyl)iminomethyl]aniline](/img/structure/B14675298.png)




